3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile
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Overview
Description
3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile is a chemical compound that features a thiadiazole ring, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified using techniques like column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Piperazine Derivatives: Compounds with the piperazine ring are known for their pharmacological properties.
Benzonitrile Derivatives: These compounds are used in various chemical and industrial applications.
Uniqueness
3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile is unique due to its combination of the thiadiazole, piperazine, and benzonitrile groups, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c15-9-11-2-1-3-12(8-11)14(20)19-6-4-18(5-7-19)13-10-16-21-17-13/h1-3,8,10H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOJCOKWBDSKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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